molecular formula C13H21N B1348404 Benzenemethanamine, N-hexyl- CAS No. 25468-44-4

Benzenemethanamine, N-hexyl-

Cat. No. B1348404
CAS RN: 25468-44-4
M. Wt: 191.31 g/mol
InChI Key: VFZWCTYGZWDQGK-UHFFFAOYSA-N
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Patent
US05827881

Procedure details

A! 200 ml (1.49 moles) of hexylamine cooled to 5° C. were added with benzyl bromide (42.3 ml, 0.35 mole), and the resultant mixture was stirred for 1 hour at room temperature. The hexylamine in excess was then distilled off under vacuum, and the residue dissolved in 300 ml of ethyl ether and washed with 200 ml of 0.5N sodium hydroxide. The ether phase was anhydrified over sodium sulfate and evaporated to dryness thus yielding 75.5 g of a crude which, by distillation under vacuum, gave 59 g (yield: 89%) of N-benzyl-N-hexylamine (b.p.--90°-95° C./0.6 mmHg).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
42.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:8](Br)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH2:8]([NH:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(CCCCC)N
Step Two
Name
Quantity
42.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The hexylamine in excess was then distilled off under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 300 ml of ethyl ether
WASH
Type
WASH
Details
washed with 200 ml of 0.5N sodium hydroxide
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
thus yielding 75.5 g of a crude which
DISTILLATION
Type
DISTILLATION
Details
by distillation under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 59 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.